molecular formula C20H22FN7O B2950038 N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040652-37-6

N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No. B2950038
CAS RN: 1040652-37-6
M. Wt: 395.442
InChI Key: OBULSWVITXCNQU-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a piperazine derivative that belongs to the class of tetrazole-containing compounds. In

Mechanism of Action

The exact mechanism of action of N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the angiotensin II type 1 receptor, which plays a key role in regulating blood pressure and fluid balance in the body. It also modulates the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and anxiety.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to lower blood pressure and reduce the risk of cardiovascular disease. It also has anticonvulsant and analgesic properties and can alleviate symptoms of anxiety and depression.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for extended periods. However, its use in animal studies is limited due to its potential toxicity and side effects.

Future Directions

There are several future directions for the research and development of N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide. One potential area of focus is the development of more potent and selective angiotensin II type 1 receptor antagonists. Another direction is the exploration of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves the reaction of 4-fluorobenzylamine with 1-phenyltetrazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with piperazine-1-carboxylic acid to obtain the final product.

Scientific Research Applications

N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antihypertensive, anticonvulsant, and analgesic activities. It has also shown promising results in the treatment of anxiety and depression.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7O/c21-17-8-6-16(7-9-17)14-22-20(29)27-12-10-26(11-13-27)15-19-23-24-25-28(19)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBULSWVITXCNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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